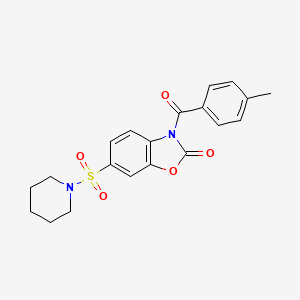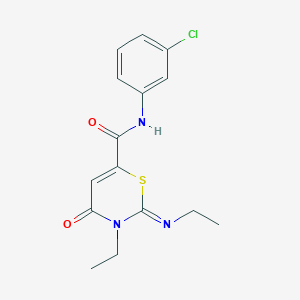![molecular formula C22H16N2O2 B14947380 1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE is a complex organic compound that belongs to the class of anthraquinones Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE typically involves multi-step reactions. One common method includes the reaction of 1,4-diaminoanthraquinone with 4-methylbenzaldehyde under acidic conditions to form the imine linkage . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and imino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Applications De Recherche Scientifique
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of the target compound.
4-Methylbenzaldehyde: Used in the formation of the imine linkage.
Anthraquinone: The parent compound with similar structural features.
Uniqueness
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its ability to form stable imine linkages and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C22H16N2O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-amino-2-[(4-methylphenyl)iminomethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O2/c1-13-6-9-15(10-7-13)24-12-14-8-11-18-19(20(14)23)22(26)17-5-3-2-4-16(17)21(18)25/h2-12H,23H2,1H3 |
Clé InChI |
SKBNZZFVHRZGBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B14947300.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)



![2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione](/img/structure/B14947360.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14947365.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B14947373.png)
![methyl 2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947387.png)
![2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B14947388.png)
![3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B14947396.png)
![3-{5-(4-fluorophenyl)-1-[2-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B14947397.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)
